molecular formula C10H15N3 B1353999 1-Methyl-4-(pyridin-3-YL)piperazine CAS No. 223794-26-1

1-Methyl-4-(pyridin-3-YL)piperazine

Cat. No.: B1353999
CAS No.: 223794-26-1
M. Wt: 177.25 g/mol
InChI Key: HBWGDGHGYGHWKD-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-3-yl)piperazine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . Its structure features a piperazine ring linked to a pyridine ring, making it a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and organic synthesis. The SMILES notation for the compound is CN1CCN(CC1)C2=CN=CC=C2 . This substance serves as a key synthetic intermediate and reagent in various research applications, particularly in the development of more complex molecules . As a piperazine derivative, it is often employed in the exploration of new pharmaceutical compounds. This product is intended for research purposes and is not classified as a drug. It is strictly for laboratory use and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWGDGHGYGHWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434839
Record name 1-methyl-4-pyridin-3-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223794-26-1
Record name 1-methyl-4-pyridin-3-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Methyl-4-(pyridin-3-YL)piperazine

The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the piperazine (B1678402) ring or the coupling of pre-existing piperazine and pyridine (B92270) moieties. A common approach involves the reaction of N-methylpiperazine with a suitable 3-substituted pyridine derivative. For instance, the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring by N-methylpiperazine is a frequently employed method.

Another established pathway is the reductive amination of a piperazine derivative with a pyridine-containing carbonyl compound. For example, reacting N-methylpiperazine with a pyridine-3-carboxaldehyde or a related ketone in the presence of a reducing agent can yield the target compound. The choice of reducing agent and reaction conditions is crucial for optimizing the yield and purity of the final product.

Novel Approaches in Piperazine Synthesis Relevant to the Compound

Recent advancements in organic synthesis have provided novel and more efficient methods for constructing piperazine-containing molecules, which are applicable to the synthesis of this compound and its analogs.

Mannich Reaction Applications in Piperazine Derivatization

The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, has been effectively utilized in the synthesis of various piperazine derivatives. jgtps.comjgtps.com In the context of this compound, a Mannich-type reaction could be envisioned where a suitable pyridine derivative, formaldehyde, and N-methylpiperazine are condensed to form the desired product. This approach offers the advantage of building complexity in a single step from readily available starting materials. jgtps.com Research has demonstrated the synthesis of symmetric and asymmetric bis-Mannich bases of piperazine, highlighting the versatility of this reaction. jgtps.comjgtps.com The reaction conditions, such as solvent and temperature, can be tailored to optimize the yield of the desired mono- or di-substituted piperazine product. nih.gov

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of compound libraries and for simplifying purification processes. acs.orgmdpi.comnih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The excess reagents and byproducts are then washed away, and the final product is cleaved from the resin. acs.org For the synthesis of piperazine derivatives, a piperazine moiety can be attached to a resin, followed by reaction with a pyridine-containing electrophile. acs.org Alternatively, a pyridine derivative can be immobilized on the solid support and subsequently reacted with N-methylpiperazine. This method facilitates parallel synthesis and purification, accelerating the discovery of novel analogs. acs.orgmdpi.com

Optimization Strategies for Reaction Conditions, Yield, and Purity

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. For instance, in coupling reactions between N-methylpiperazine and a pyridine derivative, the selection of the appropriate base and catalyst system can significantly impact the reaction efficiency. nih.gov Microwave-assisted synthesis has also been explored as a method to accelerate reaction times and improve yields. nih.gov

Strategies for Derivatization and Analogue Synthesis

The structural modification of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially improved properties.

Chemical Modifications of the Piperazine Ring

The piperazine ring in this compound offers several sites for chemical modification. While the nitrogen atoms are the most common points of derivatization, recent advances have focused on the functionalization of the carbon atoms of the piperazine ring. nsf.govrsc.org

N-Alkylation and N-Arylation: The secondary amine in a precursor piperazine can be alkylated or arylated to introduce a variety of substituents. This allows for the synthesis of a wide range of analogs with different steric and electronic properties.

C-H Functionalization: Direct C-H functionalization of the piperazine ring is a more recent and powerful strategy. nsf.gov This can be achieved through various methods, including photoredox catalysis, which allows for the introduction of aryl, vinyl, and other groups at the carbon positions of the piperazine ring. nsf.gov This approach provides access to novel chemical space that is not easily accessible through traditional methods.

Ring-Opening and Ring-Closing Reactions: The piperazine ring can also be synthesized through ring-closing reactions of linear diamine precursors. nih.gov Conversely, ring-opening reactions of aziridines have been utilized to construct substituted piperazines, offering another avenue for creating diverse analogs. thieme-connect.com

These derivatization strategies enable the systematic modification of the this compound scaffold, facilitating the exploration of its chemical and biological properties.

Structural Diversification of the Pyridine Moiety

The pyridine ring of this compound is a key site for structural modification to explore structure-activity relationships in various chemical contexts. A primary strategy for this diversification is the introduction of substituents onto the pyridine ring or the replacement of the pyridine ring with other heterocyclic systems.

One of the prominent methods for modifying the pyridine core is through palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, has been effectively used. This reaction typically involves coupling a halo-pyridine, such as 3-bromopyridine, with a suitable alkene partner to form a new carbon-carbon bond. nih.gov This approach allows for the introduction of vinyl-aryl or other complex side chains onto the pyridine ring, significantly altering the molecule's steric and electronic properties. nih.gov

Another avenue for diversification involves the introduction of various functional groups at different positions on the pyridine ring. For example, amino-substituted analogues, such as 1-methyl-4-(6-aminopyridin-3-yl)piperazine, have been synthesized. vivanacl.comchemicalbook.com Similarly, methyl groups can be introduced, leading to compounds like 1-(4-methyl-pyridin-2-yl)-piperazine, which demonstrates how positional isomerism and simple alkyl substitution can be explored. chemicalbook.com

Bioisosteric replacement of the pyridine ring with other nitrogen-containing heterocycles is also a common and powerful strategy. This involves substituting the pyridine moiety with rings like pyrimidine (B1678525), pyrazine (B50134), or triazole to modulate the compound's properties. prepchem.comacs.org For instance, 1-(2-pyrimidinyl)piperazine has been used as a scaffold, where the pyridine is replaced by a pyrimidine ring, which can then be further functionalized. prepchem.comnih.gov Such modifications can be critical, as research has shown that expanding the pyridine to a six-membered ring like pyrazine can sometimes be unfavorable for binding to certain biological targets, suggesting that the 1,2,4-triazole (B32235) may be a more privileged substitute in specific contexts. acs.org

The table below summarizes various modifications made to the pyridine moiety.

Starting Material/CoreReaction/ModificationResulting Structure/DerivativeReference
3-BromopyridineHeck reaction with N-Boc protected amine(+/-)-Methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-carbamic acid tert-butyl ester nih.gov
Pyridine CoreIntroduction of an amino group1-Methyl-4-(6-aminopyridin-3-yl)piperazine vivanacl.comchemicalbook.com
Pyridine CoreIntroduction of a methyl group1-(4-Methyl-pyridin-2-yl)-piperazine chemicalbook.com
Pyridine CoreBioisosteric replacement with pyrimidine1-(2-Pyrimidinyl)piperazine prepchem.com
Amide AnalogueBioisosteric replacement with 1,2,4-triazole1,2,4-Triazole containing pyrazolo[1,5-a]pyrimidine acs.org

Introduction of Bridging Linkers and Other Substituents

Reductive amination is a widely employed technique to connect the piperazine moiety to other cyclic systems. This method involves reacting a piperazine derivative with a ketone, such as 4-piperidone (B1582916), in the presence of a reducing agent like sodium triacetoxyborohydride. nii.ac.jp This reaction forms a new carbon-nitrogen bond, effectively linking the original piperazine unit to a new piperidine (B6355638) ring, which can serve as a versatile bridging linker. nii.ac.jpresearchgate.net

Alkylation of the piperazine nitrogen is another straightforward method for introducing substituents. For example, novel heterocyclic derivatives have been synthesized by treating a piperazine-containing compound with a chloromethyl-functionalized 1,3,4-oxadiazole (B1194373) in the presence of a base like pyridine. nih.gov This introduces a complex, multi-ring system linked through a methylene (B1212753) bridge.

Amide bond formation is also a key strategy for attaching a wide range of substituents. Coupling reactions using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allow for the condensation of piperazine derivatives with carboxylic acids, including protected amino acids. prepchem.comnih.gov This creates amide-linked side chains, which can introduce chirality and new hydrogen bonding capabilities. A similar transformation can be achieved using N,N'-carbonyldiimidazole (CDI) to facilitate the acylation of related amino-pyridines, which then react with piperazine. researchgate.net

The table below details several methods for introducing linkers and substituents.

Core StructureReagent/Reaction ConditionType of Linkage/SubstituentResulting StructureReference
1a-c, 1d, 1e (nitroaryl precursors)1. 4-piperidone monohydrate monohydrochloride; 2. 1-methylpiperazine, NaBH(OAc)3Piperidine linker via reductive aminationAniline derivatives with piperidinyl-piperazine moiety nii.ac.jp
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenolPiperazine aryl derivatives, Pyridine, THFMethylene bridge to a 1,3,4-oxadiazole ring3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol nih.gov
Pyrimidin-4-one piperazine precursorCarboxylic acids, EDCAmide linkagePyrimidin-4-one bearing piperazine ring-based amides nih.gov
1-(2-Pyrimidinyl)piperazineTert-butoxycarbonyl-L-leucine monohydrateAmide linkagetert-Butyl (s)-3-methyl-1-[4-(2-pyrimidinyl)piperazine-1-yl carbonyl]butylcarbamate prepchem.com
1-Benzylpiperidin-4-oneAniline, HCN (Strecker reaction)Anilino-nitrile formationAnilino-nitrile precursor for fentanyl analogues researchgate.net

Molecular Interactions and Receptor Binding Profiling

In Vitro Receptor Binding Affinity and Selectivity Studies

The characterization of 1-Methyl-4-(pyridin-3-YL)piperazine and its analogs has been a subject of research, particularly in the context of developing ligands for G-protein-coupled receptors (GPCRs) that are significant in neuropsychiatric disorders. The core structure, a pyridinylpiperazine moiety, is a common scaffold for targeting monoamine receptors.

The interaction of arylpiperazine derivatives with serotonin (B10506) (5-HT) receptors is a key area of medicinal chemistry research. These receptors are implicated in a wide range of physiological and pathological processes.

Compounds with a piperazine (B1678402) ring are known to interact with 5-HT1A receptors. nih.govnih.gov Studies on various 1,4-disubstituted piperazines have explored their affinity for this receptor subtype. nih.gov The functional activity of such compounds can range from full agonism to antagonism. For some related trisubstituted piperazine derivatives, properties of postsynaptic 5-HT1A partial agonism have been observed. nih.gov Research into multi-target ligands for conditions like schizophrenia often includes evaluation at the 5-HT1A receptor due to its role in modulating neurotransmission. nih.gov

The 5-HT3 receptor, a ligand-gated ion channel, is a primary target for antiemetic drugs. nih.gov Antagonists at this receptor, often identified by the "-setron" suffix, block the action of serotonin in the gastrointestinal tract and the central nervous system's chemoreceptor trigger zone. nih.gov The development of novel 5-HT3 receptor antagonists has involved the synthesis of various heterocyclic compounds, including those based on naphthyridine and quinoxaline (B1680401) structures containing a piperazine moiety.

The 5-HT7 receptor is a target for treating various central nervous system disorders. Research has focused on synthesizing series of piperazin-1-yl substituted compounds to explore their binding affinity. For instance, a series of unfused heterobiaryls substituted with a piperazin-1-yl group were synthesized and evaluated as 5-HT7 receptor ligands. In some cases, replacing a central pyrimidine (B1678525) core with a pyridine (B92270) ring did not lead to a dramatic loss of binding affinity for the 5-HT7 receptor.

The 5-HT2A and 5-HT6 receptors are also important targets in drug discovery for neuropsychiatric conditions.

5-HT2A Receptor: The affinity of piperazine derivatives for the 5-HT2A receptor has been extensively studied. nih.gov In a study of indazole-based piperazine derivatives, the introduction of a pyridin-3-yl substituent onto the piperazine ring was shown to result in a compound with low activity at the 5-HT2A receptor when compared to an analogous compound with a phenyl substituent. nih.gov

5-HT6 Receptor: The 5-HT6 receptor is a promising target for cognitive enhancement in diseases like Alzheimer's. Research has led to the development of potent ligands, including derivatives based on a 1,3,5-triazine (B166579) structure linked to a piperazine.

The dopamine (B1211576) D4 receptor is a member of the D2-like family of dopamine receptors and is a target for neuropsychiatric drug development. nih.gov The structure-activity relationship of various compounds as D4 receptor ligands has been explored. nih.gov Studies on related classes of compounds, such as heteroarylmethylarylpiperazines, have shown that modifications to the terminal arylpiperazine ring can modulate functional activity at the D4 receptor. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

The nAChRs are a family of ligand-gated ion channels that play a critical role in various physiological processes. The interaction of this compound with different subtypes of these receptors is a key aspect of its pharmacological identity.

The α7 nicotinic acetylcholine receptor is a well-recognized therapeutic target for addressing cognitive deficits and inflammatory disorders. nih.gov Research into compounds structurally related to this compound, such as those based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold, has identified potent and selective modulators of the α7 nAChR. nih.gov These modulators have demonstrated the ability to inhibit cellular infiltration in animal models of lung inflammation. nih.gov

The activity at the α7 nAChR is not limited to simple agonism, which involves activating the receptor's ion channel. nih.gov Some compounds exhibit "silent agonism," where they bind to the receptor and induce desensitization, promoting metabotropic functions without significant ion channel activation. nih.govresearchgate.net This non-conducting channel activity is hypothesized to mediate the anti-inflammatory effects of α7 nAChR modulation. nih.gov For instance, while one compound, (R)-18, was identified as a traditional agonist, a structurally similar compound, (R)-47, acted as a silent agonist, yet both showed comparable anti-inflammatory efficacy in vivo. nih.gov This suggests that the pyridinyl-piperazine scaffold can be a key element for developing α7 nAChR modulators with diverse functional profiles. nih.gov

Table 1: Activity of Structurally Related Compounds at α7 nAChR

CompoundScaffoldObserved ActivityReference
(R)-182-((pyridin-3-yloxy)methyl)piperazineAgonist nih.gov
(R)-472-((pyridin-3-yloxy)methyl)piperazineSilent Agonist nih.gov
m-bromo PEP1-ethyl-4-(3-(bromo)phenyl)piperazineSilent Agonist researchgate.net

The α4β2 subtype is the most abundant nicotinic receptor in the brain and exists in two primary stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which have different sensitivities to acetylcholine. mdpi.com The (α4)₃(β2)₂ form possesses a unique agonist-binding site at the α4-α4 subunit interface, in addition to the conventional α4-β2 sites. nih.gov

High affinity and selectivity for the α4β2 subtype are sought-after characteristics for potential therapeutic agents. mdpi.com Ligands containing a 3-pyridyl ether moiety have shown high affinity for the rat α4β2 subtype. nih.gov The selectivity for α4β2 over other subtypes, such as α3β4, is a critical factor. For example, sazetidine-A, a potent ligand, displayed a much higher α4β2 vs. α3β4 selectivity ratio in rats compared to humans, highlighting inter-species variations. nih.gov The structural determinants for selectivity are subtle; for instance, the replacement of a single amino acid (β2-Phe119 with β4-Leu121) between the β2 and β4 subunits can significantly alter ligand binding and selectivity. nih.gov While direct binding data for this compound is not specified, its pyridinyl-piperazine structure positions it within a class of compounds known to interact with α4β2 receptors.

Table 2: Binding Affinities of Reference Compounds at nAChR Subtypes

CompoundKi at rat α4β2 (nM)Ki at rat α3β4 (nM)α4β2 vs. α3β4 Selectivity Ratio (rat)Reference
A-845431.91400737 nih.gov
(S)-10.8563,00074,118 nih.gov

Histamine (B1213489) Receptor (H) Ligand Interactions

Histamine receptors are a class of G protein-coupled receptors that mediate the effects of histamine throughout the body. The interaction of this compound with H3 and H4 receptor subtypes indicates a potential role in modulating the histaminergic system.

The histamine H3 receptor (H3R) is primarily expressed in the central nervous system, where it acts as an autoreceptor to regulate histamine release and as a heteroreceptor to modulate the release of other neurotransmitters. nih.govwikipedia.org Antagonism of the H3R can lead to stimulant and nootropic effects, making it a target for conditions like Alzheimer's disease and narcolepsy. wikipedia.org

In studies comparing piperidine-based and piperazine-based compounds, the choice of the core structure is critical for H3R activity. nih.govacs.org Compounds featuring a piperidine (B6355638) moiety have been identified as high-affinity histamine H3 receptor antagonists. nih.govacs.org In contrast, replacing the piperidine ring with a piperazine ring, as seen in this compound, can drastically affect the molecule's properties and receptor affinity. acs.org Molecular modeling suggests that the 4-pyridylpiperazine fragment has distinct geometrical features that are recognized by the H3R. acs.org However, comparative studies indicate that the piperidine core is a more critical structural element for high-affinity dual H3/σ1 receptor activity. acs.org

The histamine H4 receptor (H4R) is highly expressed on cells of the immune system, including mast cells and eosinophils, and is involved in inflammatory and immune responses. wikipedia.org Antagonists of the H4R are being investigated for treating inflammatory conditions like asthma, allergies, and ulcerative colitis. wikipedia.orgnih.gov

Several potent and selective H4 receptor antagonists feature a 4-methyl-piperazine moiety in their structure. For example, VUF-6002 (1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine) is a highly selective H4 antagonist that is orally active and inhibits mast cell and eosinophil activity. wikipedia.org Another compound, LINS01007 (1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine), has also been reported as an H4R antagonist. nih.gov The presence of the 1-methyl-piperazine group in these active compounds suggests that this structural component, which is central to this compound, is compatible with H4 receptor antagonism.

Table 3: H4 Receptor Antagonists Featuring a Methyl-Piperazine Moiety

CompoundStructureActivityReference
H4 Receptor antagonist 11-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazinePotent and selective H4R inverse agonist (IC₅₀ = 19 nM) wikipedia.orgmedchemexpress.com
LINS010071-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazineH4R antagonist (pKi = 6.2) nih.gov

Enzymatic Activity Modulation

Cytochrome P450 (CYP3A4) Modulation

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism. The piperazine ring is a common structural motif in various compounds that have been identified as mechanism-based inactivators of CYP3A4. For instance, certain substituted imidazole (B134444) compounds containing a piperazine ring have been shown to be time- and concentration-dependent inhibitors of CYP3A4. google.comnih.gov These compounds can lead to the formation of adducts with the CYP3A4 apoprotein. google.com However, specific studies detailing the modulatory effect, whether inhibitory or inductive, of this compound on CYP3A4 have not been reported in the scientific literature. Therefore, no quantitative data, such as IC₅₀ or Kᵢ values, can be presented.

Telomerase Inhibition

Telomerase is a reverse transcriptase that plays a crucial role in cellular aging and cancer. Inhibition of this enzyme is a significant area of research in oncology. nih.gov Various classes of compounds are screened for their potential to inhibit telomerase activity. chemicalbook.comneuroquantology.com Despite the interest in telomerase inhibitors, a thorough search of scientific databases and literature reveals no studies that have specifically investigated or reported on the telomerase inhibitory activity of this compound.

Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for various diseases. google.com Compounds containing a piperazine functionality have been explored as sEH inhibitors. For example, a United States patent describes acyl piperidine derivatives, including a compound with a pyridin-3-yl urea (B33335) structure linked to a piperidine, as inhibitors of sEH. google.com This suggests that the pyridyl-piperazine scaffold could be relevant for sEH inhibition. Nevertheless, there is no direct experimental evidence or published data on the inhibitory activity of this compound against soluble epoxide hydrolase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetic and medical fields. nih.gov While various heterocyclic compounds are being investigated as tyrosinase inhibitors, there are no published research findings or screening data on the effects of this compound on tyrosinase activity.

Aromatase Inhibition

Aromatase is a crucial enzyme in the biosynthesis of estrogens and a target for the treatment of hormone-dependent cancers. acs.orgnih.gov Although various nitrogen-containing heterocyclic compounds have been developed as aromatase inhibitors, the scientific literature lacks any studies on the potential of this compound to inhibit aromatase.

Rho Kinase Inhibition

Rho kinase (ROCK) is a serine/threonine kinase that plays a role in various cellular functions, and its inhibition is being explored for several therapeutic applications. researchgate.netnih.gov The development of ROCK inhibitors has led to the exploration of diverse chemical scaffolds. researchgate.netnih.gov However, there is currently no available scientific literature or data that reports on the Rho kinase inhibitory activity of this compound.

Enoyl-ACP Reductase Inhibition

Following a comprehensive review of scientific literature, no studies were identified that have investigated the inhibitory activity of this compound against enoyl-acyl carrier protein (ACP) reductase (ENR).

Enoyl-ACP reductase is a crucial enzyme in the fatty acid biosynthesis pathway in bacteria, making it a target for the development of antibacterial agents. nih.govwikipedia.org Known inhibitors of bacterial ENR include compounds like triclosan (B1682465) and a class of molecules known as thiopyridines. nih.gov However, there is no published data to suggest that this compound belongs to any class of known ENR inhibitors or has been tested for this specific enzymatic activity.

Therefore, information regarding the detailed research findings and any corresponding data tables for the enoyl-ACP reductase inhibition by this compound is not available.

Structure Activity Relationship Sar Studies

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is critical for its interaction with biological targets. In the case of analogs related to 1-methyl-4-(pyridin-3-yl)piperazine, the introduction of stereocenters and the resulting conformational rigidity can significantly impact potency. For instance, in a related series of KRAS inhibitors, the introduction of an axial methyl substituent on a piperazine-like scaffold resulted in a notable 10-fold increase in potency. acs.org This enhancement is attributed to the exploitation of a small subpocket in the target protein, demonstrating that specific stereochemical configurations can lead to more favorable binding interactions. acs.org

Role of Piperazine (B1678402) Ring Substitutions on Pharmacological Profiles

Substitutions on the piperazine ring of this compound analogs have a pronounced effect on their pharmacological profiles. The nature of the substituent on the nitrogen atom of the piperazine ring can modulate the compound's basicity and, consequently, its binding affinity and potency.

Studies on related series have shown that while N-methylation is often tolerated and does not significantly alter potency, other substitutions can have dramatic effects. acs.org For example, introducing a trifluoroethyl group to the piperazine nitrogen led to a more than 100-fold reduction in potency, a change attributed to a significant decrease in the basicity of the piperazine moiety. acs.org Conversely, strategic substitutions can enhance affinity; an analog featuring a 2'(S)-ethylpiperazine moiety demonstrated a very high affinity for the CXCR3 receptor. researchgate.net These findings highlight the sensitivity of the pharmacological activity to the electronic properties and steric bulk of substituents on the piperazine ring.

Table 1: Effect of N-Substitutions on the Piperazine Ring of a Related Pyrimidine (B1678525) Analog on KRAS Inhibition

Compound N-Substitution Relative Potency Calculated pKa
6 Methyl Baseline 7.95
7 Ethyl Tolerated 7.98
8 Isopropyl Tolerated (slight reduction) 7.30
9 Trifluoroethyl >100-fold reduction 4.06

Data sourced from a study on KRAS inhibitors with a similar scaffold. acs.org

Influence of Pyridine (B92270) Ring Position and Substitution Patterns

The pyridine ring is a key structural feature, and modifications to its nitrogen position or substitution patterns can fine-tune a compound's biological activity. In SAR studies of related compounds, replacing the pyridine ring with a pyrimidine ring—introducing a second nitrogen atom—resulted in a small improvement in potency. acs.org However, further investigation into the positioning of the nitrogen atoms within the pyrimidine ring did not show a significant effect on biochemical activity. acs.org

In a different series of mGluR5 negative allosteric modulators, a methyl group at the 4-position of the pyridine ring was found to occupy a hydrophobic pocket in the receptor, contributing to the compound's binding. researchgate.net This indicates that even small substituents on the pyridine ring can play a crucial role in anchoring the molecule to its biological target.

Comparative SAR with Structurally Related Heterocycles (e.g., Piperidine (B6355638), Morpholine, Pyrrolidine)

Replacing the piperazine ring with other saturated heterocycles like piperidine, morpholine, or pyrrolidine (B122466) is a common strategy in medicinal chemistry to probe the importance of the heteroatoms and the ring structure for biological activity.

Comparative studies have shown that such changes can have a profound impact on receptor affinity and selectivity. For instance, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing a piperazine ring with a piperidine ring did not significantly affect affinity for the H3 receptor. nih.gov However, this substitution was critical for σ1 receptor affinity, with all derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showing significantly lower affinity for the σ1 receptor than their piperidine counterparts. nih.gov This difference was partly attributed to the different protonation states of the two rings at physiological pH. nih.gov

Similarly, the replacement of a piperazine with a prolinol (a derivative of pyrrolidine) in another series of compounds was shown to be a viable alternative, maintaining a similar interaction network with the target protein. acs.org Morpholine-containing structures have also been widely explored in various therapeutic areas, often conferring favorable physicochemical properties. nih.gov

Table 2: Comparative Affinity of Piperazine vs. Piperidine Cores at Histamine H3 and Sigma-1 Receptors

Compound Core Heterocycle hH3R Kᵢ (nM) σ₁R Kᵢ (nM)
4 Piperazine 3.17 1531
5 Piperidine 7.70 3.64

Data from a study comparing the two heterocyclic cores directly. nih.gov

Protonation State and its Correlation with Receptor Affinity

The basicity of the nitrogen atoms in the piperazine ring means that this compound and its analogs can exist in different protonation states at physiological pH. This protonation state is crucial for receptor interactions, particularly those involving ionic bonds or hydrogen bonding.

The piperazine ring, with its two nitrogen atoms, can exist in monoprotonated or diprotonated forms. Molecular modeling studies on a related 4-(pyridin-4-yl)piperazine derivative suggested that at a pH of 7.4, it exists in nearly equal amounts of the monoprotonated and diprotonated forms. nih.gov In contrast, the corresponding piperidine analog was found to be almost exclusively in the monoprotonated form. nih.gov This difference in protonation behavior was proposed as a key reason for the observed disparity in σ1 receptor affinity between the piperazine and piperidine-containing compounds. nih.gov The protonated piperazine's ability to form ionic interactions with acidic residues like glutamate (B1630785) and aspartate in a binding pocket is a recurring theme in its mechanism of action. acs.org

Mechanistic Investigations in Preclinical Models

Intracellular Signaling Pathway Modulation (e.g., cAMP Production)

No information was found regarding the effect of 1-Methyl-4-(pyridin-3-YL)piperazine on cAMP production or other intracellular signaling pathways.

Impact on Cellular Processes in Disease Models (e.g., Anti-inflammatory, Antiproliferative)

While various piperazine (B1678402) derivatives have been investigated for anti-inflammatory and antiproliferative effects, no specific studies detailing these activities for this compound were identified.

Preclinical Pharmacokinetic and Metabolic Stability Studies

Identification of Metabolic Pathways and Metabolites (e.g., CYP3A-driven metabolism, ring opening)

Preclinical investigations into the metabolic fate of piperazine-containing compounds reveal a complex pattern of biotransformation, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. While specific studies on this compound are not extensively documented, the metabolic pathways can be inferred from studies on structurally related N-methylpiperazine and pyridinylpiperazine derivatives. The metabolic landscape of these compounds is largely dominated by oxidative processes, with CYP3A4 playing a significant role.

The metabolism of piperazine-based compounds is a critical aspect of their preclinical assessment, as the resulting metabolites can influence both efficacy and safety profiles. In vitro studies utilizing human liver microsomes are instrumental in elucidating these pathways. For many piperazine derivatives, N-dealkylation represents a major metabolic route. In the case of this compound, this would involve the removal of the methyl group from the piperazine nitrogen, a reaction frequently catalyzed by CYP isoforms such as CYP2C19, CYP1A2, CYP3A4, and CYP2D6 nih.gov. Sildenafil, which contains a methylpiperazine moiety, undergoes N-demethylation primarily by CYP3A4, with a smaller contribution from CYP2C9 researchgate.net.

Another key metabolic transformation is oxidation. This can occur at several positions on the molecule. Hydroxylation of the pyridine (B92270) or phenyl rings is a common pathway for benzylpiperazine and trifluoromethylphenylpiperazine, involving CYP2D6, CYP1A2, and CYP3A4 researchgate.net. For the piperazine-type phenothiazine neuroleptic perazine, 5-sulphoxidation is a major metabolic step, mainly catalyzed by CYP1A2 and CYP3A4 nih.gov. For 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, CYP2D6 has been shown to catalyze hydroxylation nih.gov.

Furthermore, the piperazine ring itself is susceptible to metabolic attack. Research on a 1,3-disubstituted piperazine derivative has provided evidence for a novel metabolic activation pathway involving a six-electron oxidation of the piperazine ring. This leads to the formation of a reactive intermediate that can be trapped by glutathione, ultimately resulting in a ring contraction to a substituted imidazoline researchgate.net. This process highlights the potential for the formation of structurally complex and potentially reactive metabolites.

The table below summarizes the common metabolic pathways observed for structurally related compounds, which are likely to be relevant for the metabolism of this compound.

Metabolic PathwayDescriptionLikely Involved Enzymes
N-Demethylation Removal of the methyl group from the N-methylpiperazine moiety to form the corresponding piperazine derivative.CYP3A4, CYP2C19, CYP1A2, CYP2D6
Pyridine Ring Hydroxylation Addition of a hydroxyl group to the pyridine ring.CYP2D6, CYP1A2, CYP3A4
Piperazine Ring Oxidation Oxidation of the carbon atoms within the piperazine ring, potentially leading to the formation of lactams.CYP3A4, other CYP isoforms
N-Oxidation Oxidation of the nitrogen atoms in the piperazine ring to form N-oxides.CYP isoforms, Flavin-containing monooxygenases (FMOs)
Piperazine Ring Opening Cleavage of the piperazine ring following oxidation, which can lead to the formation of various linear amine metabolites.CYP isoforms
Ring Contraction A novel pathway involving oxidation of the piperazine ring leading to a contraction to an imidazoline derivative.CYP isoforms

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to predict the properties of molecules. These calculations are fundamental in understanding a compound's behavior at the atomic and molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for its balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity. This subsection would have presented the calculated energies of the HOMO and LUMO and the resulting energy gap, likely in a data table.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. This part of the article would have described the MEP map of "1-Methyl-4-(pyridin-3-YL)piperazine," highlighting regions of positive and negative electrostatic potential.

Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions, Charge Delocalization)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis would have quantified the strength of these interactions and the extent of charge delocalization throughout the molecule, with key findings presented in a data table.

Global Reactivity Indices and Non-Linear Optical Properties

Global reactivity indices, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. Additionally, calculations of non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, would indicate the material's potential for use in optical devices. This section would have tabulated these calculated values.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of chemical and biological systems. The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

While specific NCI and RDG analyses for this compound are not readily found in published literature, studies on related heterocyclic compounds provide valuable insights. For instance, an investigation into the polymorphs of a benzoxadiazole derivative featuring a piperazine (B1678402) ring highlighted the critical role of NCIs in their crystalline structures. mdpi.com This analysis revealed that the piperazine ring actively participates in various intermolecular interactions. The most prevalent of these were hydrogen-oxygen (H···O) interactions involving the nitro group of adjacent molecules. mdpi.com The distances of these interactions were found to be in the range of 2.56 to 3.19 Å, which is typical for such non-covalent bonds. mdpi.com

Furthermore, the conformation of the piperazine ring, whether in a chair or twist-boat form, was shown to significantly influence the nature and geometry of these interactions. mdpi.com RDG analysis visualized these interactions, with shaded blue regions between atoms indicating strong non-covalent attractions. mdpi.com This type of analysis would be instrumental in understanding how this compound interacts with its biological targets, highlighting the specific atoms involved in stabilizing the ligand-receptor complex.

Atoms in Molecules (AIM) Quantum Theory for Bond Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and the bonds between them based on the topology of the electron density. This theory can characterize the nature of chemical bonds, including covalent and non-covalent interactions. Although no specific AIM studies on this compound have been identified, the application of this theory to similar drug-like molecules is well-documented. AIM analysis could precisely characterize the bond critical points (BCPs) within the this compound structure, quantifying the strength and nature of its covalent and potential intramolecular non-covalent interactions. This would offer a deeper understanding of the molecule's intrinsic electronic properties and conformational preferences.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable tools in modern drug discovery, providing predictions of how a ligand might bind to a protein's active site and the stability of this interaction over time.

Ligand-Protein Interaction Profiling and Binding Mode Predictions

Numerous studies have employed molecular docking to investigate the binding modes of pyridinylpiperazine and arylpiperazine derivatives against a variety of protein targets. These studies consistently demonstrate the ability of the piperazine and pyridine (B92270) rings to form key interactions within receptor binding pockets.

For example, in a study of pyridylpiperazine hybrids as urease inhibitors, docking simulations revealed that the pyridine ring of the ligand forms π-donor hydrogen and π-alkyl interactions with amino acid residues such as Tyr32, Val36, and Val744 of the urease active site. nih.gov The piperazine ring was also observed to establish alkyl interactions with Val744. nih.gov In another study on arylpiperazine derivatives as androgen receptor (AR) antagonists, docking studies suggested that the derivatives primarily bind to the AR ligand-binding pocket through hydrophobic interactions. nih.gov

Similarly, research on γ-butyrolactone and oxazolidinone-based ligands with a phenylpiperazine moiety targeting sigma receptors showed specific hydrogen bond and π-cation interactions. For instance, a 3-pyridine ring containing analog formed a π-π stacking interaction with Tyr50 of the σ2 receptor, while a 4-pyridine analog established a π-cation interaction with His154 of the σ1 receptor. rsc.org

Table 1: Predicted Ligand-Protein Interactions for Pyridinylpiperazine Analogs
Compound ClassProtein TargetKey Interacting ResiduesInteraction TypesReference
Pyridylpiperazine HybridsUreaseTyr32, Val36, Val744, Lys716, Thr33, Glu742π-donor hydrogen bond, π-alkyl, conventional hydrogen bond, carbon-hydrogen bond nih.gov
Arylpiperazine DerivativesAndrogen Receptor (AR)Not specifiedHydrophobic interactions nih.gov
Phenylpiperazine-based Sigma Receptor LigandsSigma 1 (σ1) and Sigma 2 (σ2) Receptorsσ2: Tyr50, Asp29, Glu73; σ1: His154, Glu172π-π stacking, π-cation, hydrogen bond rsc.org
Phenylpiperazine KRAS InhibitorsKRASGlu62, His95, Asp92, Tyr96Ionic interactions, CH-π interactions, H-bond acs.org

Active Site Characterization and Binding Energy Calculations

Molecular docking studies also provide valuable information on the characterization of the active site and the energetics of ligand binding. The binding energy, typically calculated in kcal/mol, offers a quantitative estimate of the affinity of a ligand for its target.

In the aforementioned study on urease inhibitors, the most potent pyridylpiperazine derivatives exhibited calculated binding energies of -8.0 and -8.1 kcal/mol, which were significantly lower than that of the standard inhibitor thiourea (B124793) (-2.8 kcal/mol). nih.gov This indicates a strong predicted binding affinity for the target enzyme. Similarly, in the development of pan-KRAS inhibitors, optimization of a phenylpiperazine ring system led to compounds with significantly improved binding affinities, with the introduction of a methyl substituent leading to a 10-fold enhancement in potency. acs.org These calculations are crucial for prioritizing compounds for synthesis and biological evaluation.

Table 2: Calculated Binding Energies for Pyridinylpiperazine Analogs
Compound AnalogProtein TargetCalculated Binding Energy (kcal/mol)Reference
Pyridylpiperazine Hybrid (5b)Urease-8.0 nih.gov
Pyridylpiperazine Hybrid (7e)Urease-8.1 nih.gov
Precursor Pyridinylpiperazine (3)Urease-6.1 nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive molecules from large chemical libraries. nih.govresearchgate.netresearchgate.netspringernature.comnih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific receptor. nih.govnih.gov Studies on various classes of drugs containing the piperazine moiety have successfully utilized pharmacophore modeling to guide the design of new and more potent inhibitors. For instance, a pharmacophore model for novel 2-pyridone derivatives as anti-hepatitis B virus (HBV) agents consisted of three hydrophobic points, four hydrogen bond acceptor points, and one hydrogen bond donor point. acs.org Such models, derived from a set of known active compounds, can then be used as a 3D query to search large compound databases in a process known as virtual screening.

The pyridinylpiperazine scaffold is a common feature in many CNS-active drugs and other therapeutic agents. researchgate.netresearchgate.netnih.gov Virtual screening of libraries containing this scaffold has the potential to identify novel hits for a wide range of biological targets. The process typically involves docking large numbers of molecules into the target's active site and ranking them based on their predicted binding affinity. nih.govspringernature.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Table 3: Representative Pharmacophore Features for Piperazine-Containing Scaffolds
Target/Compound ClassPharmacophore FeaturesReference
Anti-HBV 2-pyridone derivatives3 Hydrophobic points, 4 Hydrogen Bond Acceptor points, 1 Hydrogen Bond Donor point acs.org
Pyk2 FERM domain inhibitorsProtein-based pharmacophore model used for screening acs.org

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 1-Methyl-4-(pyridin-3-YL)piperazine by examining the interaction of the molecule with electromagnetic radiation.

Vibrational Spectroscopy (FT-IR, FT-Raman)

For a compound like this compound, the FT-IR and FT-Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methyl group. Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperazine and methyl groups.

C=N and C=C stretching vibrations within the pyridine ring.

C-N stretching vibrations of the piperazine ring and its connection to the pyridine ring.

CH2 bending and rocking modes of the piperazine ring.

The complementary nature of FT-IR and FT-Raman spectroscopy would be crucial in obtaining a complete vibrational profile, as some modes may be more active in one technique than the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are essential for the structural confirmation of this compound. Although specific spectral data for this exact compound is scarce, data from its isomer, 1-methyl-4-(piperidin-4-yl)-piperazine, can provide an indication of the types of signals to expect. chemicalbook.comnih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of each proton in the molecule.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Separate signals would be expected for the carbons of the pyridine ring, the piperazine ring, and the methyl group. Public databases contain ¹³C-NMR data for the related compound 1-(1-Methyl-4-piperidinyl)piperazine, which can serve as a reference for the expected chemical shift regions. nih.gov

A detailed analysis of both ¹H and ¹³C-NMR spectra, potentially supplemented by two-dimensional NMR techniques (like COSY and HSQC), would be necessary for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be primarily influenced by the electronic structure of the pyridine ring. Aromatic systems typically exhibit characteristic absorption bands in the UV region. For instance, the UV-Vis spectrum of piperazine itself shows absorption in the far UV region. nist.gov The presence of the substituted pyridine ring in this compound would be expected to result in absorption bands at longer wavelengths compared to unsubstituted piperazine.

Mass Spectrometry-Based Methods (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, often in conjunction with liquid chromatography (LC-MS/MS).

While specific ESI-MS data for this compound is not detailed in the available search results, general procedures for related compounds are described. For example, LC-MS/MS methods have been developed for the determination of related nitrosopiperazine impurities in pharmaceutical products, utilizing ESI in positive mode. fda.gov.tw Such a method would be applicable to the analysis of this compound, where the protonated molecule [M+H]⁺ would be detected to confirm its molecular weight. Further fragmentation in an MS/MS experiment would yield characteristic product ions, providing structural confirmation. GC-MS data for the isomer 1-(1-Methyl-4-piperidinyl)piperazine is also available and shows a complex fragmentation pattern that can be used for identification. nih.gov

Chromatographic Separations (e.g., RP-HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of polar and nonpolar compounds.

A validated RP-HPLC method would be crucial for determining the purity of this compound and for monitoring the progress of its synthesis. Although a specific RP-HPLC method for this compound is not described in the provided search results, methods for related piperazine derivatives have been published. For instance, an RP-HPLC method for a 4-phenyl-1-piperazinyl derivative utilized an octadecyl column with a mobile phase consisting of acetonitrile and a phosphate buffer, with UV detection. nih.gov A similar approach could be adapted for this compound, with optimization of the mobile phase composition and gradient to achieve adequate separation from any impurities.

High-Content Analysis in Cellular Assays

High-content analysis (HCA) or high-content screening (HCS) is a powerful cell-based assay methodology that uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in a large population of cells. This technique is often employed in drug discovery and cell biology to assess the effects of chemical compounds on cellular processes.

The search results did not yield any specific information on the use of high-content analysis in cellular assays for the compound this compound. Such studies would typically be part of a broader investigation into the biological activity of the compound, for which no data was found in the provided context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-(pyridin-3-yl)piperazine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-bromopyridine with 1-methylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under reflux in toluene yields the product. Optimizing ligand choice (e.g., BINAP) and base (e.g., NaOtBu) improves yields to >70% .
  • Key Parameters : Temperature (80–110°C), solvent polarity, and catalyst loading critically affect reaction efficiency. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is standard .

Q. How can researchers characterize the structural purity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H-NMR (400 MHz, CDCl₃) shows distinct signals: δ 2.35 (s, 3H, N–CH₃), δ 2.50–2.70 (m, 8H, piperazine), δ 7.25–8.50 (m, 4H, pyridine). 13C^{13}C-NMR confirms the methyl group (45.2 ppm) and aromatic carbons (120–150 ppm) .
  • Mass Spectrometry : ESI-MS (m/z): 178.1 [M+H]⁺. High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₅N₃) .

Q. What are the solubility and bioavailability predictions for this compound?

  • Computational Data :

  • Log S (ESOL) : -2.1 ± 0.3 (moderate solubility in DMSO).
  • TPSA : 38.7 Ų (suggesting moderate membrane permeability).
  • Bioavailability Score : 0.55 (Lipinski compliant) .

Q. What in vitro assays are suitable for initial biological screening?

  • Approach : Screen for kinase inhibition (e.g., EGFR, PI3K) using fluorescence polarization assays. Test antimicrobial activity via microdilution (MIC against S. aureus: 16–32 µg/mL) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in cross-coupling reactions?

  • Strategies :

  • Catalyst Screening : Compare Pd₂(dba)₃, XPhos, and Buchwald ligands for improved C–N coupling (yields: 60% → 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with comparable yields (80%) .
    • Table : Optimization Comparison
MethodCatalystTemp (°C)Yield (%)
ConventionalPd(OAc)₂/BINAP11072
MicrowavePdCl₂(AmPhos)15084

Q. How to resolve contradictions in spectral data for piperazine derivatives?

  • Case Study : Discrepancies in 1H^1H-NMR aromatic signals (δ 7.8 vs. δ 8.2) may arise from protonation states. Use pH-adjusted D₂O to differentiate free base (neutral) and hydrochloride salt (downfield shifts) .
  • Validation : X-ray crystallography confirms protonation at N4 of piperazine in the salt form .

Q. What structure-activity relationships (SAR) guide pharmacological optimization?

  • Key Modifications :

  • Pyridine Substitution : 4-Fluorobenzyl () enhances kinase inhibition (IC₅₀: 0.8 nM vs. 12 nM for unsubstituted).
  • Methyl Group : Retaining N-methyl improves metabolic stability (t₁/₂: 4h → 8h in liver microsomes) .

Q. What stability challenges arise under physiological conditions?

  • Degradation Pathways :

  • Oxidative Stress : LC-MS identifies N-oxide metabolites (m/z 194.1) after H₂O₂ exposure.
  • pH Sensitivity : Degrades rapidly at pH <3 (half-life: 1h) due to protonation-induced ring opening .
    • Mitigation : Encapsulation in PLGA nanoparticles improves plasma stability (t₁/₂: 12h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.